molecular formula C9H7F2N B1406885 2-(1,1-Difluoroethyl)benzonitrile CAS No. 1706430-09-2

2-(1,1-Difluoroethyl)benzonitrile

Cat. No. B1406885
CAS RN: 1706430-09-2
M. Wt: 167.15 g/mol
InChI Key: USKBAWOLKDVRPC-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)benzonitrile is a chemical compound with the molecular formula C9H7F2N . It contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .


Molecular Structure Analysis

The molecular structure of 2-(1,1-Difluoroethyl)benzonitrile includes a six-membered aromatic ring and a nitrile group. It also contains a difluoroethyl group attached to the benzene ring . The average mass of the molecule is 167.155 Da .

Scientific Research Applications

Rhodium-Catalyzed Cyanation

A study demonstrated the synthesis of 2-(Alkylamino)benzonitriles via rhodium-catalyzed cyanation on the aryl C-H bond of N-nitrosoarylamines. This process used N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, allowing various substituents on the aryl ring and amino group to tolerate the reaction (Dong et al., 2015).

Electrolyte Additive for Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB), similar in structure, was used as a novel electrolyte additive for high voltage lithium ion batteries. This additive significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O4 cathodes (Huang et al., 2014).

Coordination Chemistry of BN Benzonitrile

BN Benzonitrile, a 1,2-dihydro-1,2-azaborine featuring linkage isomerism, underwent coordination to Cr(CO)(5), showcasing its potential in coordination chemistry (Marwitz et al., 2010).

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) allowed for easy access to benzonitriles, applicable to both activated and deactivated aryl and heteroaryl bromides and chlorides (Schareina et al., 2004).

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly

An NHC-catalyzed [4 + 2]-benzannulation protocol was reported for assembling the benzonitrile framework, highlighting its role in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016).

Electrochemical Synthesis Using Metal-Organic Frameworks

Multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) were developed as anodic electrocatalysts for a green and efficient electrochemical synthesis of benzonitrile, showcasing top-level benzylamine electrooxidation performance (Wang et al., 2020).

Fungal Degradation of Aromatic Nitriles

Fusarium solani, a fungus capable of degrading benzonitrile to benzoate and then catabolizing it via catechol or other pathways, played an important role in biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Relaxation Dynamics of Benzonitrile Derivatives

A study on 4-(N,N-Dimethylamino)benzonitrile (DMABN) explored the mechanism of its relaxation in the gas phase following photoexcitation, contributing to the understanding of dual fluorescence and relaxation dynamics in benzonitriles (Kochman et al., 2015).

Ruthenium-Catalyzed N-Alkylation

Ruthenium-catalyzed N-alkylation was used for synthesizing 2-N-pyridylmethyl benzonitriles, with potential implications for discovering new bioactive compounds (Chen et al., 2014).

Benzonitrile as a Probe in Ionic Liquids

Benzonitrile was used as an infrared probe to monitor the local environment in ionic liquids, helping to understand hydrogen bonding and electrostatic characteristics in these substances (Zhang et al., 2013).

Insights into Ruthenium-Catalyzed Hydrogenation

A study on ruthenium-catalyzed hydrogenation of benzonitrile provided insights into the mechanism, highlighting the activation of benzonitrile at early stages (Reguillo et al., 2010).

Palladium-Catalyzed Cyanation: Developments and Perspectives

The palladium-catalyzed cyanation of aryl halides was reviewed, providing an efficient access towards benzonitriles and summarizing significant improvements in this methodology (Anbarasan et al., 2011).

Non-Steroidal Androgen Receptor Antagonist

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile was synthesized as a novel androgen receptor antagonist, highlighting its potency and selectivity in dermatological indications (Li et al., 2008).

Synthesis of Spiro Compounds

The sulfuric acid-promoted cascade cyclization of 2-(3-hydroxyprop-1-ynyl)benzonitriles led to an efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones, providing insights into the synthesis of complex spiro compounds (Sun et al., 2017).

Solvation Dynamics in Polar Solvents

A study investigated the solvation dynamics of benzonitrile in various polar solvents, contributing to the understanding of solute-solvent interactions and solvation processes (Ishida et al., 1999).

Antimicrobial Activity of Benzonitrile Derivatives

New benzo and naphthonitrile derivatives, including reactions with 2-(cyanomethyl)benzonitrile, were synthesized and evaluated for their antimicrobial activity, highlighting the potential of benzonitrile derivatives in medicinal chemistry (Fadda et al., 2013).

Palladium-Catalyzed Coupling

Palladium-catalyzed coupling of aryl iodides with 2-alkynylbenzonitriles was explored, leading to the synthesis of various isoindoles and isoquinolines, demonstrating the versatility of benzonitrile in organic synthesis (Wei et al., 2000).

Microbial Degradation of Benzonitrile Herbicides

The microbial degradation of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil was reviewed, providing insights into degradation pathways, persistent metabolites, and involved degrader organisms (Holtze et al., 2008).

Synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives

The intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives led to the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives, showcasing another application of benzonitrile in complex organic syntheses (Kobayashi et al., 1999).

Complete Structure of Benzonitrile

Microwave spectroscopy was used to determine the complete structure of benzonitrile, providing fundamental information about its molecular structure (Bak et al., 1962).

properties

IUPAC Name

2-(1,1-difluoroethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKBAWOLKDVRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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